molecular formula C10H19NO2S B2715338 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide CAS No. 1396675-44-7

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cyclopropanecarboxamide

Cat. No. B2715338
CAS RN: 1396675-44-7
M. Wt: 217.33
InChI Key: NYHMTVGMUGTVBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, 2-hydroxy-4-(methylthio)butanoic acid can be produced by hydrolyzing 2-hydroxy-4-(methylthio)butanenitrile or 2-hydroxy-4-(methylthio)butanamide in the presence of acid . A nitrilase enzyme can also be used for the synthesis of 2-hydroxy-4-(methylthio)butanoic acid from 2-hydroxy-4-(methylthio)butanenitrile .

Scientific Research Applications

Antidepressant Potential

Research has shown that certain cyclopropanecarboxylic acid derivatives demonstrate potential as antidepressants. For instance, a study by Bonnaud et al. (1987) synthesized and evaluated a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, with some showing higher activity than established antidepressants like imipramine and desipramine (Bonnaud et al., 1987).

Enzyme Inhibition

A study by Miyata et al. (2001) focused on N-Hydroxy-N′-(4-butyl-2-methylphenyl)formamidine (HET0016), a compound structurally similar to the one , and its selective inhibition of cytochrome P450 enzymes responsible for the formation of 20-hydroxyeicosatetraenoic acid (20-HETE) (Miyata et al., 2001).

Hydrogel Development

In the field of polymer chemistry, Vetrik et al. (2011) described the synthesis of a crosslinker that is stable at physiological pH but hydrolytically cleaved in acidic pH. This has implications for developing hydrogels with potential biomedical applications (Vetrik et al., 2011).

Synthesis of Cyclosporin Analogues

Rich et al. (1986) investigated the synthesis of four cyclosporin A analogues, highlighting the significance of specific amino acids in these structures for antimitogenic activity. This research contributes to understanding and developing immunosuppressive therapies (Rich et al., 1986).

NMDA Receptor Antagonists

A study by Shuto et al. (1995) revealed that certain cyclopropanecarboxamide derivatives, including milnacipran, exhibit binding affinity to NMDA receptors, suggesting their potential as NMDA receptor antagonists, important in treating neurological disorders (Shuto et al., 1995).

Synthesis of Enantioenriched Amines

Research by Ellman et al. (2002) on N-tert-Butanesulfinyl imines demonstrates their role as intermediates in the asymmetric synthesis of amines. This methodology is pivotal in synthesizing a variety of enantioenriched compounds, including those with cyclopropanecarboxamide structures (Ellman et al., 2002).

Bio-based Production of Monomers and Polymers

Chung et al. (2015) discussed the metabolic engineering strategies for bio-based production of monomers and polymers. Such strategies, involving compounds like cyclopropanecarboxamides, are crucial for sustainable chemical synthesis (Chung et al., 2015).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(13,5-6-14-2)7-11-9(12)8-3-4-8/h8,13H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHMTVGMUGTVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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